molecular formula C19H27Cl2N3O3 B5225434 1-(3-methoxyphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride

1-(3-methoxyphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride

Cat. No. B5225434
M. Wt: 416.3 g/mol
InChI Key: WEOXCNWVMLGUEF-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds that incorporate elements such as methoxyphenoxy, pyridinyl, piperazinyl, and propanol in their molecular structure. These elements indicate a complex structure that likely exhibits a range of chemical behaviors and interactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including acetylation, reaction with piperazine, and subsequent deacetylation to yield the target product. For example, Wang Xiao-shan (2011) confirmed the chemical structure of a similar compound through IR, 1HNMR, and MS, achieving a yield of over 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category has been studied through various spectroscopic techniques. Qin et al. (2005) provided complete NMR assignments for a dihydrochloride salt using techniques like DEPT, H-H COSY, HMQC, and HMBC (Bing‐Yi Qin et al., 2005).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be complex, involving interactions with various reagents and environmental conditions. Muszalska et al. (2005) studied the kinetics of hydrolysis in acidic and alkaline environments, highlighting the instability of the imide group (I. Muszalska et al., 2005).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, play a crucial role in the compound's applications and handling. While specific data for this compound are not provided, related studies focus on the determination and purity evaluation using HPLC and TLC methodologies, indicating the compound's stability under various conditions (I. Muszalska, H. Śladowska, A. Sabiniarz, 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity with different chemical groups, decomposition products, and reaction kinetics, are essential for understanding the compound's behavior in biological systems or chemical processes. Muszalska and colleagues (2004) explored the decomposition process, demonstrating the compound's instability under certain conditions (I. Muszalska, 2004).

properties

IUPAC Name

1-(3-methoxyphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3.2ClH/c1-24-17-5-4-6-18(13-17)25-15-16(23)14-21-9-11-22(12-10-21)19-7-2-3-8-20-19;;/h2-8,13,16,23H,9-12,14-15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOXCNWVMLGUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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